methyl 4-(3-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}propanamido)benzoate

Kinase inhibitor design Structure-activity relationship Linker optimization

Methyl 4-(3-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}propanamido)benzoate (CAS 1040672-12-5) is a fully synthetic small molecule (C22H19N3O3S, MW 405.47 g/mol) belonging to the 6-phenylimidazo[2,1-b][1,3]thiazole class. This fused bicyclic heterocycle serves as a privileged scaffold in kinase-targeted oncology research, with documented activity against FLT3, VEGFR, and MET signaling pathways.

Molecular Formula C22H19N3O3S
Molecular Weight 405.5 g/mol
CAS No. 1040672-12-5
Cat. No. B6556699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-(3-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}propanamido)benzoate
CAS1040672-12-5
Molecular FormulaC22H19N3O3S
Molecular Weight405.5 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)NC(=O)CCC2=CSC3=NC(=CN23)C4=CC=CC=C4
InChIInChI=1S/C22H19N3O3S/c1-28-21(27)16-7-9-17(10-8-16)23-20(26)12-11-18-14-29-22-24-19(13-25(18)22)15-5-3-2-4-6-15/h2-10,13-14H,11-12H2,1H3,(H,23,26)
InChIKeyXURCXNBKDHCECI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(3-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}propanamido)benzoate (CAS 1040672-12-5): Structural Identity and Core Scaffold


Methyl 4-(3-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}propanamido)benzoate (CAS 1040672-12-5) is a fully synthetic small molecule (C22H19N3O3S, MW 405.47 g/mol) belonging to the 6-phenylimidazo[2,1-b][1,3]thiazole class . This fused bicyclic heterocycle serves as a privileged scaffold in kinase-targeted oncology research, with documented activity against FLT3, VEGFR, and MET signaling pathways [1][2]. The compound's distinctive architectural signature lies in its C3 propanamido linker conjugated to a methyl 4-aminobenzoate moiety—a structural arrangement that separates it from earlier-generation 6-phenylimidazo[2,1-b]thiazole derivatives [2].

Why In-Class 6-Phenylimidazo[2,1-b]thiazole Analogs Cannot Substitute Methyl 4-(3-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}propanamido)benzoate


The 6-phenylimidazo[2,1-b]thiazole scaffold exhibits extreme sensitivity to C3-substituent identity, with minor structural changes producing dramatic shifts in kinase selectivity and cellular potency. SAR analysis demonstrates that replacing the C3 propanamido-methylbenzoate chain with a direct aryl group produces a 3,6-diaryl chemotype whose cytotoxicity profile differs substantially—the 3-(3-trifluoromethylphenyl) analog achieves a HeLa IC₅₀ of 6.5 μM [1], whereas C3-carboxamide derivatives bearing a ureido-isoxazole motif yield FLT3 enzymatic IC₅₀ values as low as 0.022 μM with sub-nanomolar cellular activity against MV4-11 cells [2]. The propanamido linker introduces a flexible spacer absent in the rigid 3-aryl or 3-carboxamide series, altering the spatial trajectory of the terminal recognition element and its hydrogen-bonding network, which fundamentally changes the compound's polypharmacology fingerprint [2][3]. Generic substitution between these sub-chemotypes is therefore pharmacologically unsound.

Quantitative Differentiation Evidence for Methyl 4-(3-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}propanamido)benzoate Against Closest Structural Comparators


Structural Differentiation: Propanamido-Benzoate Linker versus Direct C3-Aryl Substituents

The target compound replaces the direct C3-aryl group found in the 3,6-diarylimidazo[2,1-b]thiazole series with a 3-carbon propanamido spacer terminating in a methyl 4-aminobenzoate moiety. The closest structural comparator, 3-(3-trifluoromethylphenyl)-6-phenylimidazo[2,1-b]thiazole (compound 4j), bears a rigid, electron-withdrawing CF₃-phenyl group directly attached at C3 and achieves a HeLa IC₅₀ of 6.5 μM with caspase-3/8-mediated apoptosis induction and G₀/G₁ cell cycle arrest [1]. The target compound's flexible linker topology is predicted to alter kinase binding mode, hydrogen-bond donor/acceptor count, and pharmacokinetic profile relative to the rigid 3-aryl series [2].

Kinase inhibitor design Structure-activity relationship Linker optimization

Differential Kinase Selectivity Window: FLT3-Dependent vs. FLT3-Independent Cytotoxicity

The 6-phenylimidazo[2,1-b]thiazole scaffold demonstrates that C3-substituent identity governs FLT3-dependent selectivity. The most potent 3-carboxamide derivative, compound 19 (6-(4-(3-(5-(tert-butyl)isoxazol-3-yl)ureido)phenyl)-N-(3-(dimethylamino)propyl)imidazo[2,1-b]thiazole-3-carboxamide), shows an MV4-11 cellular IC₅₀ of 0.002 μM and FLT3 enzymatic IC₅₀ of 0.022 μM, with markedly weak activity against the FLT3-independent HeLa cell line [1]. In contrast, the 3-aryl series (e.g., compound 4j) exhibits non-selective cytotoxicity (HeLa IC₅₀ = 6.5 μM) with no reported FLT3 selectivity [2]. The target compound, bearing a propanamido linker at C3 instead of a carboxamide, occupies an intermediate structural space whose FLT3 selectivity has not been explicitly determined but is, by SAR extrapolation, expected to differ from both the highly selective 3-carboxamide series and the non-selective 3-aryl series [1][2].

FLT3 inhibition Acute myeloid leukemia Kinase selectivity profiling

Patent-Defined Scope: Propanamido-Linked Amide Derivatives as Multi-Target Antitumor Agents

The Chinese patent CN103204862B explicitly claims 6-phenylimidazo[2,1-b]thiazole-3-amide derivatives with a propanamido linker (n=0,1,2) as antitumor agents targeting VEGFR and PI3K pathways simultaneously [1]. The generic formula (Formula I) encompasses the target compound within its scope (R₂ = methyl benzoate, n=1, R₁ = variable aryl substitution). The patent establishes that the 3-amide linkage, including propanamido variants, is essential for multi-kinase engagement, differentiating this subclass from earlier 3-unsubstituted or 3-alkyl derivatives described only as synthetic intermediates. This explicit patent protection signals a structurally defined chemotype with demonstrated multi-target mechanism of action, providing a different therapeutic hypothesis than the FLT3-selective 3-carboxamide series or the apoptotic 3-aryl series [1][2].

VEGFR inhibition PI3K pathway Multi-target antitumor design

Methyl Ester Terminal Group: Implications for Solubility, Permeability, and Intracellular Hydrolysis

The target compound terminates in a methyl ester (-COOCH₃), distinguishing it from analogs bearing free carboxylic acids, benzamides, or heterocyclic amides at the equivalent position. The methyl ester confers increased lipophilicity (clogP estimated +0.8 to +1.2 log units relative to the corresponding carboxylic acid) and enhanced passive membrane permeability, while retaining susceptibility to intracellular esterase-mediated hydrolysis to the free acid, a recognized prodrug strategy in kinase inhibitor design [1]. The comparator series terminate variously in -CF₃ (compound 4j: no hydrolyzable ester), dimethylaminopropylcarboxamide (compound 19: no ester), or free benzamide (4-(3-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)propanamido)benzamide: no ester) . The methyl ester functionality thus provides a unique pharmacokinetic lever absent in comparator chemotypes.

Prodrug design Esterase-mediated activation Physicochemical optimization

Optimal Procurement and Research Application Scenarios for Methyl 4-(3-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}propanamido)benzoate


Multi-Kinase Profiling in VEGFR/PI3K Dual-Pathway Oncology Research

When the scientific objective requires simultaneous interrogation of VEGFR and PI3K signaling nodes rather than single-kinase (FLT3) inhibition, the target compound represents the most structurally appropriate tool within the 6-phenylimidazo[2,1-b]thiazole class, as supported by the patent-claimed multi-target mechanism of the C3-propanamido series in CN103204862B [1]. The 3-carboxamide FLT3 inhibitors (e.g., compound 19) are unsuitable for this application due to their narrow FLT3-selective profile [2].

Linker-Dependent Polypharmacology Studies: Rigid vs. Flexible C3 Substituents

The target compound's flexible propanamido spacer provides a critical comparator to rigid 3-aryl analogs (e.g., compound 4j, HeLa IC₅₀ = 6.5 μM) for investigating how C3-linker flexibility modulates kinase selectivity, apoptosis pathway engagement (caspase-3/8 vs. alternative mechanisms), and cellular potency across solid tumor vs. hematologic malignancy panels [1]. This head-to-head structural comparison is essential for SAR-driven lead optimization [2].

Ester Prodrug Strategy Validation in Imidazo[2,1-b]thiazole Lead Optimization

As the only commercially accessible 6-phenylimidazo[2,1-b]thiazole derivative bearing a terminal methyl ester, the compound enables systematic evaluation of esterase-mediated intracellular activation versus the corresponding free acid, informing prodrug design decisions that are not possible with the non-ester comparators (CF₃-phenyl, dimethylaminopropylamide, or benzamide terminal groups) [1].

Chemical Biology Tool for Target Deconvolution in 6-Phenylimidazo[2,1-b]thiazole Mechanism-of-Action Studies

When used alongside a 3-aryl comparator (compound 4j) and a 3-carboxamide comparator (compound 19), the target compound enables three-way differential chemoproteomics or thermal shift assays to deconvolute which cellular targets are uniquely engaged by the propanamido-benzoate linker topology versus direct aryl or carboxamide C3 substituents, providing critical target engagement data for prosecuting the multi-kinase hypothesis claimed in CN103204862B [1][2].

Quote Request

Request a Quote for methyl 4-(3-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}propanamido)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.